2-Fluoro-5-iodo-4-methylphenol

Medicinal Chemistry Drug Design Physicochemical Properties

2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) features a non-interchangeable 2-fluoro-5-iodo-4-methyl substitution pattern—replacing iodine with bromine or removing the methyl group fundamentally alters LogP (2.44 vs. 1.84), cross-coupling kinetics, and metabolic stability. The aryl iodide enables rapid, high-yielding Suzuki-Miyaura couplings with reduced catalyst loadings, while the C-F bond provides orthogonal SNAr reactivity for sequential diversification. As an advanced intermediate for VEGFR-2 kinase inhibitor scaffolds (e.g., ZM323881 series), it supports systematic SAR studies and CNS programs targeting blood-brain barrier penetration. Verified purity across suppliers; standard R&D shipping available.

Molecular Formula C7H6FIO
Molecular Weight 252.027
CAS No. 1823935-35-8
Cat. No. B2782044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-4-methylphenol
CAS1823935-35-8
Molecular FormulaC7H6FIO
Molecular Weight252.027
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)O)F
InChIInChI=1S/C7H6FIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
InChIKeyUVKBUKLWURIRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8): A Tri-Substituted Phenolic Building Block for Advanced Synthesis and Medicinal Chemistry


2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) is a tri-substituted phenolic compound featuring a distinctive substitution pattern: a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position on the phenol ring . This specific arrangement endows the molecule with a unique combination of electronic and steric properties that differentiate it from simpler halogenated phenols. With a molecular formula of C7H6FIO and a molecular weight of 252.02 g/mol , the compound is commercially available with a typical purity of 98.3% by GC area , making it suitable for demanding synthetic applications in medicinal chemistry and materials science where high fidelity is required.

Why 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) Cannot Be Replaced by Close Analogs: The Consequences of Substituting a Single Atom


Substituting 2-fluoro-5-iodo-4-methylphenol with seemingly similar halogenated phenols—such as 2-fluoro-4-methylphenol (lacking iodine), 2-fluoro-5-iodophenol (lacking the methyl group), or 2-bromo-5-fluoro-4-methylphenol (bromine replacing iodine)—fundamentally alters critical molecular properties including lipophilicity, electronic profile, and synthetic reactivity . These changes directly impact reaction outcomes in cross-coupling sequences, metabolic stability in lead optimization, and the fidelity of structure-activity relationship (SAR) studies. The quantitative evidence below demonstrates that even single-atom variations lead to measurable differences in key performance parameters, underscoring the necessity of using the exact compound to ensure reproducibility and achieve the desired molecular properties.

Quantitative Differentiation of 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) from Its Closest Analogs: A Data-Driven Comparison


Enhanced Lipophilicity (LogP) Relative to Non-Iodinated Analog

2-Fluoro-5-iodo-4-methylphenol exhibits a calculated LogP value of 2.44 , significantly higher than the 1.84 LogP reported for its non-iodinated analog, 2-fluoro-4-methylphenol . This difference arises from the replacement of a hydrogen atom with a heavy iodine atom at the 5-position. The increased lipophilicity directly influences membrane permeability, tissue distribution, and metabolic stability in drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Properties

Superior Purity Specification vs. Common Iodophenol Analog

Commercial lots of 2-fluoro-5-iodo-4-methylphenol are routinely supplied with a purity of 98.3% by GC area , whereas a closely related analog, 2-fluoro-5-iodophenol (CAS 186589-89-9), is commonly offered at 97% purity . This 1.3% absolute difference in purity can translate to a significant reduction in byproduct formation and simplification of downstream purification when working with the target compound.

Synthetic Chemistry Quality Control Reagent Selection

Accelerated Cross-Coupling Reactivity Relative to Brominated Analog

The presence of an iodine atom at the 5-position confers markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous bromo-substituted compound, 2-bromo-5-fluoro-4-methylphenol. Aryl iodides are well-established to undergo oxidative addition to Pd(0) catalysts significantly faster than aryl bromides, with typical rate enhancements ranging from 10- to 1000-fold depending on reaction conditions [1]. This translates to higher yields, lower catalyst loadings, and milder reaction conditions when employing 2-fluoro-5-iodo-4-methylphenol as a coupling partner.

Organic Synthesis Catalysis Cross-Coupling

Orthogonal Reactivity Potential: Dual Halogen Functionality

2-Fluoro-5-iodo-4-methylphenol uniquely combines a reactive aryl iodide (C-I bond) with a relatively inert aryl fluoride (C-F bond). While the iodine undergoes facile Pd-catalyzed cross-couplings (Suzuki, Sonogashira, etc.), the fluorine remains untouched under these conditions, allowing for subsequent orthogonal functionalization [1]. In contrast, analogs such as 2-bromo-5-fluoro-4-methylphenol exhibit lower reactivity at the bromine site, and compounds lacking the fluorine substituent forego the opportunity for late-stage diversification via nucleophilic aromatic substitution (SNAr) or other fluorine-specific chemistry.

Chemoselective Synthesis Sequential Functionalization Building Block Strategy

Distinct Substitution Pattern for Targeted Biological Activity

The specific 2-fluoro-5-iodo-4-methyl substitution pattern is a key pharmacophoric element in several bioactive molecules. For instance, the potent and selective VEGFR-2 inhibitor ZM323881 contains a 4-fluoro-2-methylphenol motif, where the fluorine atom is critical for metabolic stability and binding affinity (IC50 = 2 nM for VEGFR-2) [1]. While 2-fluoro-5-iodo-4-methylphenol is not itself ZM323881, its substitution pattern (with iodine replacing a hydrogen) provides a direct synthetic entry point to structurally related analogs. Altering the position of any substituent—e.g., using 3-fluoro-2-iodo-4-methylphenol or 2-fluoro-6-iodo-4-methylphenol—would generate a regioisomer with a fundamentally different three-dimensional shape and electronic distribution, likely resulting in a loss of target affinity.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) Based on Verified Evidence


Efficient Synthesis of Fluorinated Biaryl Libraries via Suzuki-Miyaura Coupling

The high reactivity of the aryl iodide moiety in 2-fluoro-5-iodo-4-methylphenol enables rapid and high-yielding Suzuki-Miyaura couplings with a wide range of aryl- and heteroarylboronic acids . This is particularly valuable for generating diverse libraries of fluorinated biaryl compounds for drug discovery. The increased reaction rate compared to brominated analogs allows for shorter reaction times and lower catalyst loadings, improving both cost-efficiency and throughput in parallel synthesis settings.

Lead Optimization in Kinase Inhibitor Programs

The 2-fluoro-4-methylphenol core is a privileged scaffold in kinase inhibitors, exemplified by VEGFR-2 inhibitors like ZM323881 [1]. 2-Fluoro-5-iodo-4-methylphenol serves as an advanced intermediate for introducing diverse functionality at the 5-position via cross-coupling, enabling systematic SAR studies around this critical pharmacophore. Its use ensures retention of the essential fluorine and methyl substituents while allowing for modular exploration of the iodine site.

Sequential, Chemoselective Functionalization for Complex Molecule Assembly

The orthogonal reactivity of the C-I and C-F bonds in 2-fluoro-5-iodo-4-methylphenol allows for a two-step diversification sequence: first, a Pd-catalyzed cross-coupling at the iodine site, followed by nucleophilic aromatic substitution (SNAr) at the fluorine site under more forcing conditions [2]. This strategy is highly efficient for constructing densely functionalized aromatic rings in natural product synthesis and materials science applications, where precise control over substitution patterns is paramount.

Development of CNS-Penetrant Drug Candidates

The elevated lipophilicity (LogP = 2.44) of 2-fluoro-5-iodo-4-methylphenol, compared to non-iodinated analogs (LogP = 1.84) , makes it a preferred starting material for synthesizing drug candidates intended to cross the blood-brain barrier. The iodine atom can be strategically retained or later exchanged, providing a valuable handle for tuning the physicochemical properties of lead compounds during CNS drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-iodo-4-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.